S-Hexadecyl Methanethiosulfonate: A Technical Guide for Researchers
S-Hexadecyl Methanethiosulfonate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Hexadecyl methanethiosulfonate is a long-chain, thiol-reactive compound belonging to the methanethiosulfonate (MTS) family of reagents.[1] Its primary application in biomedical research is as a tool for probing the structure and function of proteins, particularly membrane-spanning proteins like ion channels. This is achieved through a technique known as Substituted Cysteine Accessibility Method (SCAM), which allows for the investigation of the local environment of specific amino acid residues within a protein. The long hexadecyl (C16) alkyl chain imparts significant hydrophobicity to the molecule, making it a specialized tool for studying regions of proteins that are embedded within the lipid bilayer of cell membranes.
Chemical and Physical Properties
S-Hexadecyl methanethiosulfonate is a waxy solid at room temperature with the following properties:
| Property | Value | Reference |
| CAS Number | 7559-47-9 | [1] |
| Molecular Formula | C17H36O2S2 | [1] |
| Molecular Weight | 336.6 g/mol | |
| Melting Point | 61-63 °C | |
| Solubility | Soluble in organic solvents such as DMSO, chloroform, and dichloromethane. Sparingly soluble in aqueous solutions. | [1] |
| Storage | Store at -20°C, desiccated. The compound is sensitive to moisture and hydrolysis. | [1] |
Mechanism of Action: The Substituted Cysteine Accessibility Method (SCAM)
The utility of S-Hexadecyl methanethiosulfonate in protein research is centered on its highly specific and rapid reaction with the sulfhydryl (thiol) group of cysteine residues to form a stable disulfide bond. The SCAM technique leverages this reaction in a multi-step process:
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Site-Directed Mutagenesis: A cysteine residue is introduced at a specific position of interest within the protein under study using standard molecular biology techniques.
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Protein Expression: The mutant protein is then expressed in a suitable system, such as Xenopus oocytes or cultured mammalian cells, which allows for functional analysis, often through electrophysiological recordings.
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MTS Reagent Application: S-Hexadecyl methanethiosulfonate is applied to the expressed protein. If the introduced cysteine residue is accessible to the extracellular or intracellular solution, the MTS reagent will covalently modify it.
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Functional Analysis: The effect of this covalent modification on the protein's function is measured. For ion channels, this is typically a change in ion conductance, gating kinetics, or pharmacology.
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Interpretation: By observing whether a functional change occurs upon MTS application, researchers can infer the accessibility of the engineered cysteine residue. The nature of the functional change can provide insights into the local environment and the role of that specific residue in protein function.
The hydrophobicity of S-Hexadecyl methanethiosulfonate suggests it will readily partition into the cell membrane, making it particularly useful for probing cysteine residues within the transmembrane domains of proteins.
Experimental Protocols
Preparation of S-Hexadecyl Methanethiosulfonate Stock Solution
Due to its hydrophobicity, S-Hexadecyl methanethiosulfonate should be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM). This stock solution should be stored at -20°C and protected from light. Fresh dilutions into the final experimental buffer should be made immediately before use.
Electrophysiological Recording from Xenopus Oocytes
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Oocyte Preparation and Injection: Xenopus laevis oocytes are surgically removed and defolliculated. cRNA encoding the cysteine-substituted protein of interest is then injected into the oocytes. The oocytes are incubated for 1-5 days to allow for protein expression.
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Two-Electrode Voltage Clamp (TEVC): Oocytes are placed in a recording chamber and continuously perfused with a standard frog Ringer's solution (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl2, 10 mM HEPES, pH 7.4). The oocyte is voltage-clamped at a holding potential of -70 mV.
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Application of Agonist and MTS Reagent:
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A baseline response is established by applying the agonist (e.g., GABA for GABA-A receptors) to elicit a current.
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The oocyte is then exposed to S-Hexadecyl methanethiosulfonate, typically in the presence of the agonist to ensure the channel is in a specific conformational state (e.g., open or activated). The concentration and duration of application will need to be empirically determined, but a starting point could be in the range of 10-100 µM for 1-5 minutes.
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Following the application of the MTS reagent, the oocyte is washed with the control Ringer's solution to remove any unbound reagent.
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Post-Modification Analysis: The agonist is reapplied to measure the effect of the cysteine modification on the protein's function. A change in the current amplitude or kinetics indicates that the introduced cysteine was accessible and that its modification impacts channel function.
Quantitative Data from Studies with Long-Chain n-Alkyl-MTS Reagents
The following tables summarize quantitative data from the study by Stewart et al. (2021), which investigated the effects of a series of n-alkyl-MTS reagents on the function of α1β3M286Cγ2L GABA-A receptors expressed in Xenopus oocytes.[2] These data provide a valuable reference for predicting the potential effects of S-Hexadecyl methanethiosulfonate.
Table 1: Effect of n-Alkyl-MTS Reagents on GABA EC50 [2]
| n-Alkyl-MTS Reagent | Post-Modification GABA EC50 (µM) | Fold Shift in GABA EC50 |
| Control (Unmodified) | 13.0 ± 1.2 | 1.0 |
| Methyl-MTS | 13.3 ± 1.5 | 1.0 |
| Ethyl-MTS | 12.5 ± 1.1 | 1.0 |
| n-Propyl-MTS | 6.5 ± 0.6 | 0.5 |
| n-Butyl-MTS | 4.8 ± 0.4 | 0.4 |
| n-Hexyl-MTS | 3.9 ± 0.3 | 0.3 |
| n-Octyl-MTS | 5.2 ± 0.5 | 0.4 |
| n-Decyl-MTS | 4.6 ± 0.4 | 0.4 |
Table 2: Effect of n-Alkyl-MTS Reagents on Etomidate Potentiation [2]
| n-Alkyl-MTS Reagent | Etomidate Enhancement Ratio |
| Control (Unmodified) | 4.5 ± 0.3 |
| Methyl-MTS | 4.3 ± 0.4 |
| Ethyl-MTS | 5.8 ± 0.5 |
| n-Propyl-MTS | 2.1 ± 0.2 |
| n-Butyl-MTS | 1.2 ± 0.1 |
| n-Hexyl-MTS | 1.1 ± 0.1 |
| n-Octyl-MTS | 2.8 ± 0.3 |
| n-Decyl-MTS | 3.5 ± 0.4 |
These data demonstrate that modification of the β3M286C residue with longer-chain n-alkyl-MTS reagents leads to a significant increase in the apparent affinity for GABA (lower EC50) and a reduction in the potentiation by the anesthetic etomidate. The increasing effect with chain length up to n-hexyl-MTS suggests a steric interaction within a binding pocket. The slightly reduced effect of the n-octyl and n-decyl chains may be due to their increased hydrophobicity leading to slower washout from the oocyte membrane.[2] It is plausible that S-Hexadecyl methanethiosulfonate would exhibit similar, if not more pronounced, effects due to its even greater hydrophobicity.
Signaling Pathways
S-Hexadecyl methanethiosulfonate is not known to directly activate or inhibit specific signaling pathways in the classical sense of a receptor agonist or antagonist. Instead, its effects are a direct consequence of the covalent modification of a cysteine residue within a protein. Therefore, the "signaling pathway" it influences is the one directly modulated by the protein being studied. For example, if S-Hexadecyl methanethiosulfonate is used to modify a cysteine residue in a voltage-gated sodium channel, it will affect the signaling pathway of action potential generation and propagation.
The logical relationship of its action can be depicted as follows:
Conclusion
S-Hexadecyl methanethiosulfonate is a valuable research tool for scientists and drug development professionals investigating the structure-function relationships of proteins, particularly those embedded in cellular membranes. Its long alkyl chain provides a unique hydrophobic probe for use in Substituted Cysteine Accessibility Method (SCAM) studies. While specific quantitative data for this particular reagent is sparse in the literature, the wealth of information on other long-chain n-alkyl-MTS reagents provides a strong foundation for its application in the laboratory. Careful consideration of its hydrophobicity and solubility is crucial for successful experimental design.
References
- 1. Methanethiosulfonate derivatives inhibit current through the ryanodine receptor/channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
